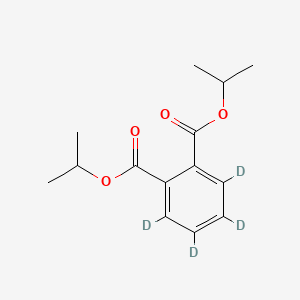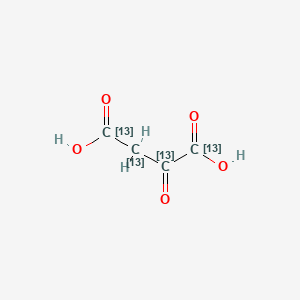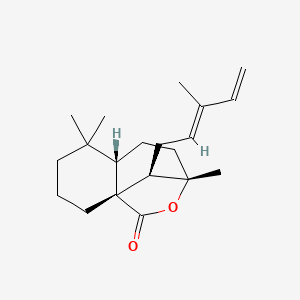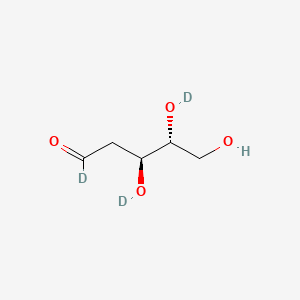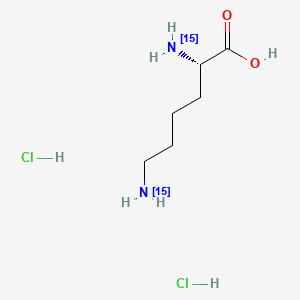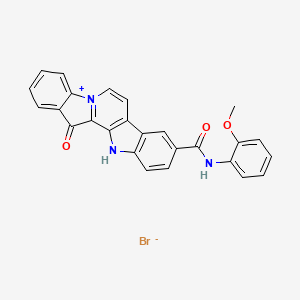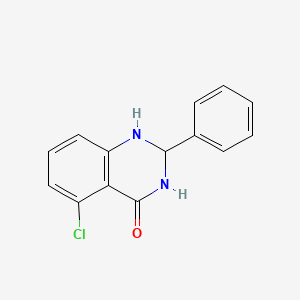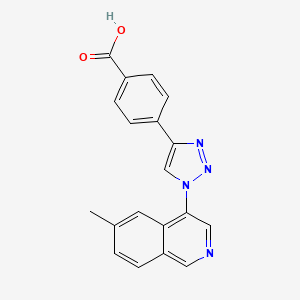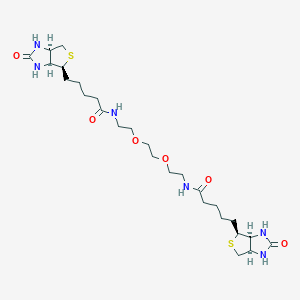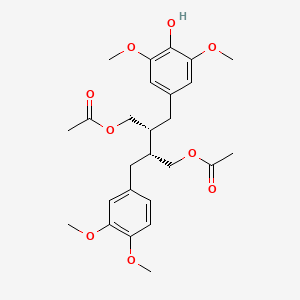
Justin C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Justin C is primarily obtained through natural extraction from Justicia procumbens. The extraction process involves the use of solvents such as methanol or ethanol to isolate the compound from the plant material . The crude extract is then subjected to chromatographic techniques, such as high-performance liquid chromatography (HPLC), to purify this compound.
Industrial Production Methods
Currently, there are no large-scale industrial production methods for this compound, as it is mainly used for research purposes. The extraction and purification processes are typically carried out in laboratory settings, focusing on obtaining high-purity samples for scientific studies .
Analyse Des Réactions Chimiques
Types of Reactions
Justin C undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: this compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halides or amines in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Applications De Recherche Scientifique
Justin C has a wide range of scientific research applications, particularly in the field of cancer research. It has been shown to exhibit cytotoxic activity against various cancer cell lines, making it a valuable compound for studying cancer cell biology and developing potential therapeutic agents . Additionally, this compound is used in studies related to its anti-inflammatory and antioxidant properties, further expanding its applications in biomedical research .
Mécanisme D'action
The mechanism of action of Justin C involves its interaction with specific molecular targets and pathways within cancer cells. It has been found to inhibit the proliferation of cancer cells by inducing apoptosis (programmed cell death) and disrupting the cell cycle . This compound also affects various signaling pathways, including the AMPK pathway, which plays a crucial role in regulating cellular energy homeostasis and metabolism .
Comparaison Avec Des Composés Similaires
Justin C is unique compared to other similar compounds due to its specific molecular structure and biological activities. Some compounds similar to this compound include:
Podophyllotoxin: Another lignan with anticancer properties.
Etoposide: A semisynthetic derivative of podophyllotoxin used as a chemotherapeutic agent.
Arctigenin: A lignan with anti-inflammatory and anticancer activities.
These compounds share structural similarities with this compound but differ in their specific biological activities and mechanisms of action .
Propriétés
Formule moléculaire |
C26H34O9 |
|---|---|
Poids moléculaire |
490.5 g/mol |
Nom IUPAC |
[(2R,3R)-3-(acetyloxymethyl)-2-[(3,4-dimethoxyphenyl)methyl]-4-(4-hydroxy-3,5-dimethoxyphenyl)butyl] acetate |
InChI |
InChI=1S/C26H34O9/c1-16(27)34-14-20(9-18-7-8-22(30-3)23(11-18)31-4)21(15-35-17(2)28)10-19-12-24(32-5)26(29)25(13-19)33-6/h7-8,11-13,20-21,29H,9-10,14-15H2,1-6H3/t20-,21-/m0/s1 |
Clé InChI |
JSFBCUIUOOCNBJ-SFTDATJTSA-N |
SMILES isomérique |
CC(=O)OC[C@H](CC1=CC(=C(C=C1)OC)OC)[C@@H](CC2=CC(=C(C(=C2)OC)O)OC)COC(=O)C |
SMILES canonique |
CC(=O)OCC(CC1=CC(=C(C=C1)OC)OC)C(CC2=CC(=C(C(=C2)OC)O)OC)COC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



